![molecular formula C23H22N4O4 B3310906 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide CAS No. 946232-18-4](/img/structure/B3310906.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide
Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide is a useful research compound. Its molecular formula is C23H22N4O4 and its molecular weight is 418.4 g/mol. The purity is usually 95%.
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Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structure, and biological activities of this compound, focusing on its enzyme inhibitory potential and therapeutic applications.
Chemical Structure
The compound is characterized by the presence of a benzodioxin moiety and an oxadiazole structure. Its molecular formula is with a molecular weight of approximately 519.646 g/mol .
Synthesis
The synthesis of this compound involves multiple steps including:
- Formation of the benzodioxin core.
- Introduction of the oxadiazole and indole functionalities.
- Acetylation to yield the final product.
The synthetic pathway typically employs various reagents and conditions to ensure high yields and purity of the final compound .
Enzyme Inhibition
Recent studies have highlighted the enzyme inhibitory potential of compounds related to this structure. Specifically, derivatives have been screened for their activity against enzymes such as:
- α-glucosidase : Important for glucose metabolism and a target for Type 2 Diabetes Mellitus (T2DM) management.
- Acetylcholinesterase : Relevant for Alzheimer's Disease (AD) treatment .
The compound's ability to inhibit these enzymes suggests potential therapeutic applications in metabolic disorders and neurodegenerative diseases.
Pharmacological Properties
The biological activity of this compound can be summarized as follows:
Activity | Description |
---|---|
Antidiabetic | Inhibits α-glucosidase, potentially lowering postprandial glucose levels. |
Neuroprotective | Inhibits acetylcholinesterase, enhancing cholinergic transmission in AD models. |
Antimicrobial | Exhibits activity against various microbial strains (specific data pending). |
Anti-inflammatory | Potential to modulate inflammatory pathways (specific mechanisms under study). |
Case Studies
Several studies have been conducted to evaluate the biological activity of similar compounds:
- Study on α-glucosidase Inhibition : A series of sulfonamide derivatives were synthesized and tested for α-glucosidase inhibition. The most potent compounds showed IC50 values significantly lower than existing antidiabetic agents .
- Neuroprotective Effects in AD Models : Research indicated that compounds with similar structures could effectively inhibit acetylcholinesterase in vitro, suggesting that this compound might also exhibit similar effects .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4/c1-2-5-22-25-26-23(31-22)18-12-15-6-3-4-7-17(15)27(18)14-21(28)24-16-8-9-19-20(13-16)30-11-10-29-19/h3-4,6-9,12-13H,2,5,10-11,14H2,1H3,(H,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMQKLJOZBQQUKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC5=C(C=C4)OCCO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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